molecular formula C9H5F4NO B12876137 2,4-Bis(difluoromethyl)benzo[d]oxazole

2,4-Bis(difluoromethyl)benzo[d]oxazole

Cat. No.: B12876137
M. Wt: 219.14 g/mol
InChI Key: BWXJRGXYINHKTN-UHFFFAOYSA-N
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Description

2,4-Bis(difluoromethyl)benzo[d]oxazole is a fluorinated heterocyclic compound featuring a benzo[d]oxazole core substituted with difluoromethyl groups at the 2- and 4-positions. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The difluoromethyl groups enhance metabolic stability and lipophilicity, which are critical for drug design, while the benzo[d]oxazole scaffold is known for its versatility in forming π-π interactions in optoelectronic applications .

Properties

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

2,4-bis(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5F4NO/c10-7(11)4-2-1-3-5-6(4)14-9(15-5)8(12)13/h1-3,7-8H

InChI Key

BWXJRGXYINHKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for the reaction of 2-aminophenol with aldehydes in water under reflux conditions . Another method involves the use of microwave irradiation to facilitate the reaction under mild transition-metal-free conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave-assisted synthesis are common techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2,4-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s ability to form non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Key Findings :

  • Methyl substitution at the 5-position improves anti-proliferative activity against cancer cell lines (e.g., HepG2, MCF-7) compared to unsubstituted derivatives .
  • Chloro substitution reduces potency, likely due to increased steric hindrance or electronic effects .

Electronic and Optoelectronic Properties

Fluorinated benzo[d]oxazole derivatives are prominent in thermally activated delayed fluorescence (TADF) materials:

Compound Application ΔE_ST (eV) TADF Lifetime (µs) Reference
BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine) OLED emitter <0.1 <1
2,4-Bis(difluoromethyl)benzo[d]oxazole Inferred: Potential TADF candidate

Key Findings :

  • BOX derivatives exhibit small singlet-triplet energy gaps (ΔE_ST < 0.1 eV) and short TADF lifetimes, ideal for efficient light-emitting devices .
  • The electron-withdrawing CF₂H groups in this compound may further reduce ΔE_ST, though experimental validation is needed.

Photomechanical and Photoluminescent Behavior

Styryl-substituted benzo[d]oxazoles demonstrate stimuli-responsive properties:

Compound Photoresponse Photoluminescence Shift Reference
(E)-2-(2,4-Dichlorostyryl)-benzo[d]oxazole Bending, curling under UV N/A
(E)-5-Chloro-2-(2-(naphthalen-1-yl)vinyl)-benzo[d]oxazole Green→blue shift (492→454 nm)

Key Findings :

  • Styryl-substituted analogs undergo [2+2] photocycloaddition, enabling photomechanical motion .

Antimicrobial and Anticonvulsant Activity

Compound Activity Reference
2-(1-(2,4-Difluorophenyl)-pyrazol-4-yl)benzo[d]oxazole Antimicrobial (broad spectrum)
6-(3-Substituted-triazol-4-yl)-2-phenylbenzo[d]oxazole Anticonvulsant (ED₅₀: 15–30 mg/kg)

Key Findings :

  • 2,4-Difluorophenyl groups enhance antimicrobial activity, suggesting fluorinated analogs like this compound may exhibit similar efficacy .
  • Triazole-substituted derivatives show potent anticonvulsant effects, highlighting the scaffold’s adaptability .

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